

Novel 5-Oxopyrrolidine Derivatives Showcase Potent Anticancer and Antimicrobial Activities

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Compound of Interest

Compound Name: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

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A comparative analysis of newly synthesized 5-oxopyrrolidine derivatives reveals their significant potential as therapeutic agents. Recent studies highlight the promising anticancer and antimicrobial properties of these compounds, with several derivatives demonstrating superior activity against multidrug-resistant pathogens and various cancer cell lines. This guide provides an objective comparison of their biological performance, supported by experimental data and detailed methodologies.

Researchers have successfully synthesized and characterized a range of novel 5-oxopyrrolidine derivatives, identifying specific structural modifications that enhance their biological efficacy. Notably, derivatives bearing azole, diazole, and hydrazone moieties have been a focal point of recent investigations.[1] These compounds have been subjected to rigorous in vitro testing to determine their anticancer and antimicrobial capabilities, yielding promising candidates for further drug development.

Comparative Anticancer Activity

A series of 5-oxopyrrolidine derivatives (compounds 2 and 4-22) were evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line.[1] The study revealed a structure-dependent effect on cancer cell viability. Among the tested compounds, derivatives 18-22 exhibited the most potent anticancer activity.[1][2][3][4] These compounds significantly reduced the viability of A549 cells, highlighting the importance of a free amino group for enhanced anticancer potential and lower cytotoxicity towards non-cancerous cells.[1]

In a separate study, novel hydrazones bearing diphenylamine and 5-oxopyrrolidine moieties were synthesized and evaluated against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[5] Compounds 8 (a 2-hydroxybenzylidene derivative) and 12 (a 2-hydroxynaphthalenylmethylene derivative) demonstrated the highest cytotoxicity in both 2D and 3D cell culture models.[5]

Another investigation focused on derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was shown to significantly enhance anticancer activity against A549 cells.[6]

Table 1: Comparative Anticancer Activity of Novel 5-Oxopyrrolidine Derivatives

Compound/Derivative	Cancer Cell Line	Key Findings	Reference
18-22	A549 (Human Lung Adenocarcinoma)	Exerted the most potent anticancer activity among the series.[1][2][3][4]	[1],[2],[3],[4]
8 (2-hydroxybenzylidene)	IGR39, MDA-MB-231, Panc-1	Demonstrated high cytotoxicity in both 2D and 3D assays.[5]	[5]
12 (2-hydroxynaphthalenylmethylene)	IGR39, MDA-MB-231, Panc-1	Showed high cytotoxicity in both 2D and 3D assays.[5]	[5]
5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent	A549 (Human Lung Adenocarcinoma)	Showed the highest anticancer activity in the study.[7]	[7]
1,3,4-oxadiazolethione and 4-aminotriazolethione derivatives	A549 (Human Lung Adenocarcinoma)	Significantly enhanced anticancer activity, superior to cytarabine.[6]	[6]

Comparative Antimicrobial Activity

The antimicrobial potential of novel 5-oxopyrrolidine derivatives has been extensively studied, particularly against multidrug-resistant bacteria. Compound 21, which features a 5-nitrothiophene substituent, displayed promising and selective antimicrobial activity against multidrug-resistant *Staphylococcus aureus* strains, including those resistant to linezolid and tedizolid.[1][2][3][4] This activity was found to be comparable to vancomycin.[1]

In another study, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized.[8] A hydrazone derivative with a 5-nitrothien-2-yl fragment demonstrated potent activity against several bacterial strains, in some cases surpassing the control antibiotic cefuroxime.[8] This compound also showed excellent results in disrupting *S. aureus* and *E. coli* biofilms.[8] Similarly, a hydrazone with a benzylidene moiety showed very strong inhibition of *S. aureus*. [8]

It is noteworthy that many of the tested 5-oxopyrrolidine derivatives showed no significant activity against Gram-negative pathogens.[1]

Table 2: Comparative Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Lead 5-Oxopyrrolidine Derivatives

Compound/ Derivative	S. aureus	L. monocytog enes	B. cereus	E. coli	Reference
21	Promising activity against multidrug- resistant strains	-	-	-	[1]
Hydrazone with 5- nitrothien-2-yl fragment	3.90	3.90	7.8	>250	[8]
Hydrazone with benzylidene moiety	3.9	-	-	-	[8]
Cefuroxime (Control)	7.8	-	62.4	-	[8]
Vancomycin (Control)	Activity comparable to Compound 21	-	-	-	[1]

Experimental Protocols

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2)

The synthesis of the initial compound for a series of derivatives involved the reaction of N-(4-aminophenyl)acetamide (1) with itaconic acid in water at reflux.[1] This reaction yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), which serves as a precursor for further modifications to introduce azole, diazole, and hydrazone moieties.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] Human A549 pulmonary epithelial cells were used as the in vitro model.[6] The assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity upon treatment with the compounds suggests a cytotoxic or anti-proliferative effect. Cells were exposed to the compounds for a specified period (e.g., 24 hours), and cell viability was assessed and compared to untreated controls and reference drugs like cisplatin.[3][7]

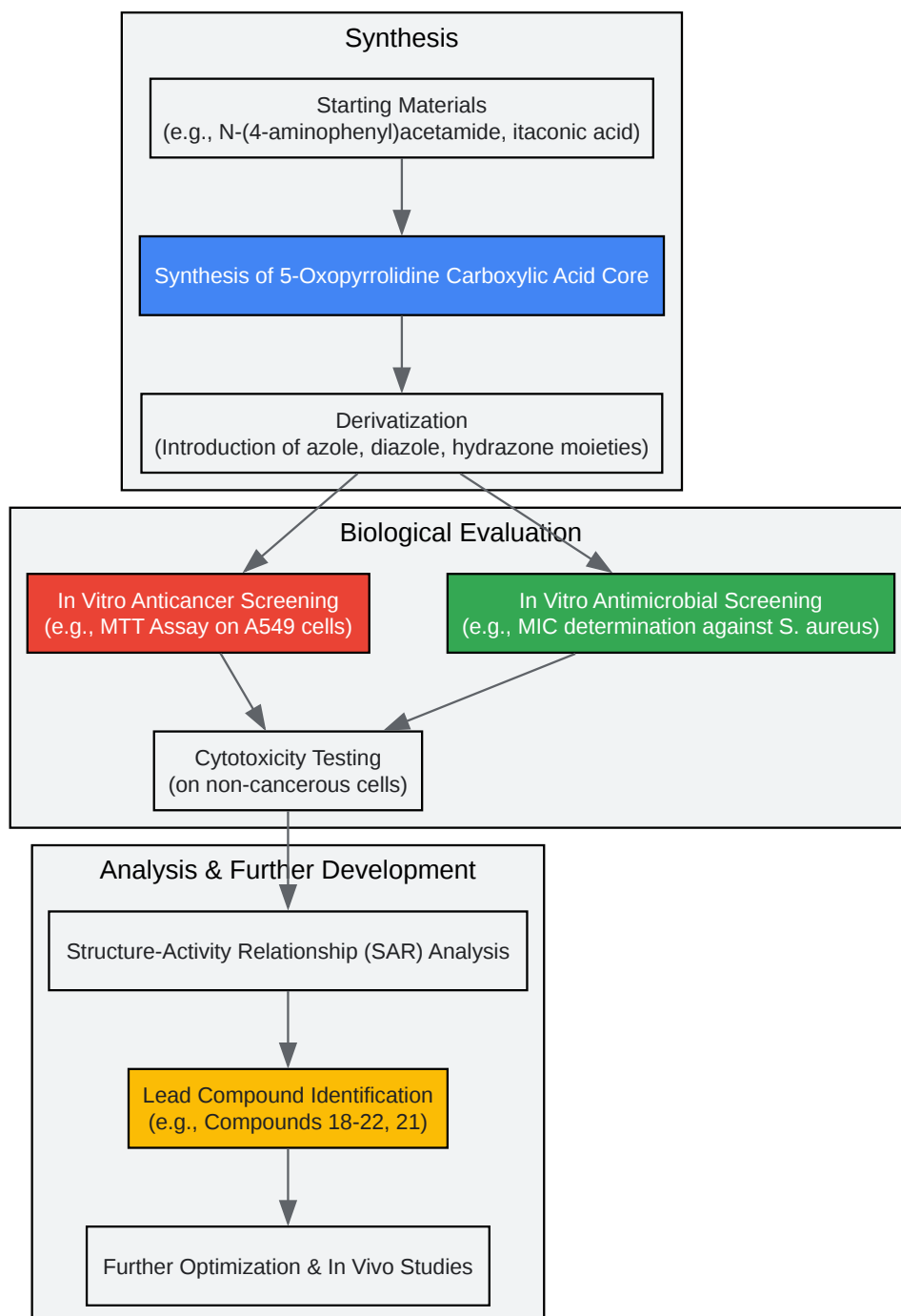
Antimicrobial Susceptibility Testing

The antimicrobial activity of the 5-oxopyrrolidine derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8] The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using broth microdilution methods against various bacterial strains, including multidrug-resistant *Staphylococcus aureus*, *Listeria monocytogenes*, *Bacillus cereus*, and *Escherichia coli*. [1][8]

Visualizing the Path to Discovery

The development and evaluation of these novel compounds follow a structured workflow, from initial synthesis to comprehensive biological characterization.

General Workflow for 5-Oxopyrrolidine Derivative Evaluation

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Caption: Workflow from synthesis to lead identification.

Neuroprotective Potential and Other Activities

Beyond anticancer and antimicrobial applications, some 5-oxopyrrolidine derivatives have been investigated for their neuroprotective effects. A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were found to exhibit protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.[9] One derivative, 12k, showed higher potency than the reference compound ifenprodil and was able to attenuate Ca²⁺ influx, suggesting its potential as a neuroprotective drug candidate.[9]

Furthermore, other studies have explored the role of novel 2-oxopyrrolidine derivatives in activating the Nrf-2 signaling pathway, which is crucial for enhancing antioxidant capacity in human epidermal keratinocytes.[10] This highlights the diverse therapeutic potential of the 5-oxopyrrolidine scaffold.

In conclusion, the 5-oxopyrrolidine core structure serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The promising anticancer and antimicrobial data from recent studies, particularly for derivatives with specific heterocyclic and aromatic substitutions, warrant further investigation and optimization to develop next-generation drugs.

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